molecular formula C22H30N2O4 B6069269 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine

Cat. No. B6069269
M. Wt: 386.5 g/mol
InChI Key: XHRQYASZKZLZSI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine, also known as Fentanyl analog, is a potent synthetic opioid that is commonly used in the field of scientific research. This compound has gained significant attention due to its unique properties, which make it a valuable tool in various research applications. In

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception and regulation. By binding to these receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog produces a potent analgesic effect, which is much stronger than that of morphine. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog also produces other effects, such as sedation, respiratory depression, and euphoria, which are similar to those of other opioids.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog produces a wide range of biochemical and physiological effects, which are dose-dependent. At low doses, it produces analgesia, sedation, and euphoria, while at high doses, it can cause respiratory depression, hypotension, and even death. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog also affects the cardiovascular system, causing bradycardia, tachycardia, and arrhythmias. It can also cause gastrointestinal effects, such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog has several advantages for lab experiments. It is highly potent, which means that it can be used in small quantities, reducing the cost of experiments. It also has a fast onset of action, making it useful for studying the acute effects of opioids. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog also has several limitations. It is highly addictive and can cause dependence, making it difficult to control its use in experiments. It is also associated with a high risk of overdose and death, which can be a safety concern for researchers.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog. One area of interest is the development of new analogs with improved pharmacological properties, such as reduced side effects and increased potency. Another area of interest is the investigation of the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog on the brain and behavior, particularly in relation to addiction and dependence. Additionally, research is needed to develop new methods for controlling the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog in experiments, such as the use of alternative opioids or non-opioid analgesics.
Conclusion
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog is a potent synthetic opioid that has gained significant attention in the field of scientific research. Its unique properties make it a valuable tool for studying the mechanism of action of opioids and their interactions with receptors in the brain. However, its highly addictive and potentially lethal properties also make it a safety concern for researchers. Future research is needed to develop new analogs with improved pharmacological properties and to investigate the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog on the brain and behavior.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog involves the reaction of 3,4-dimethoxyphenethylamine with 2-methyl-3-furoic acid to produce the intermediate product, 2-methyl-3-furoyl-3,4-dimethoxyphenethylamine. This intermediate product is then reacted with N-methylpiperidin-3-amine to produce the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine. The synthesis process is complex and requires a high level of expertise and precision to achieve a high yield and purity of the product.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog is widely used in scientific research, particularly in the field of pharmacology. It is commonly used as a reference compound for testing the potency and efficacy of new opioid drugs. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methyl-3-furoyl)-3-piperidinamine analog is also used to study the mechanism of action of opioids and their interactions with receptors in the brain. Additionally, it is used to investigate the pharmacokinetics and pharmacodynamics of opioids, including their absorption, distribution, metabolism, and excretion.

properties

IUPAC Name

[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-16-19(10-13-28-16)22(25)24-11-5-6-18(15-24)23(2)12-9-17-7-8-20(26-3)21(14-17)27-4/h7-8,10,13-14,18H,5-6,9,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRQYASZKZLZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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